molecular formula C11H12ClN B1612912 4-(tert-Butyl)-2-chlorobenzonitrile CAS No. 67740-14-1

4-(tert-Butyl)-2-chlorobenzonitrile

Cat. No.: B1612912
CAS No.: 67740-14-1
M. Wt: 193.67 g/mol
InChI Key: KRHLSNRCNAJQIM-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-chlorobenzonitrile (C₁₁H₁₂ClN) is a benzonitrile derivative featuring a tert-butyl group at the para position and a chlorine substituent at the ortho position relative to the nitrile group. This compound is structurally significant due to its steric bulk (from the tert-butyl group) and electronic effects (from the electron-withdrawing chlorine and nitrile groups). It serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions involving nucleophilic aromatic substitution or metal-catalyzed coupling .

Properties

CAS No.

67740-14-1

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

4-tert-butyl-2-chlorobenzonitrile

InChI

InChI=1S/C11H12ClN/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-6H,1-3H3

InChI Key

KRHLSNRCNAJQIM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)C#N)Cl

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

4-(tert-Butyl)-2-nitrobenzonitrile
  • Structure : Nitro group replaces chlorine at the ortho position.
  • Reactivity : The nitro group is a stronger electron-withdrawing group than chlorine, enhancing electrophilicity at the aromatic ring. This increases susceptibility to nucleophilic attack but reduces stability under basic conditions compared to the chloro analog .
  • Applications : Primarily used in high-energy materials and dyes due to nitro group explosivity .
2-(4-tert-Butylphenyl)benzonitrile
  • Structure : Biphenyl system with a tert-butyl group on the distal ring.
  • Reactivity : The extended conjugation reduces ring strain but decreases electrophilicity compared to 4-(tert-Butyl)-2-chlorobenzonitrile. The biphenyl structure enhances thermal stability, making it suitable for polymer precursors .
2-Chlorobenzonitrile
  • Structure : Lacks the tert-butyl group.
  • Reactivity: Demonstrates higher reactivity in substitution reactions due to reduced steric hindrance. For example, treatment with LiBH₄NMe₂ yields 2-(dimethylamino)benzylamine (70% selectivity) via nucleophilic aromatic substitution .
  • Applications : Used in agrochemicals (e.g., root growth stimulants) and as a volatile organic compound in plant-microbe interactions .
tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate
  • Structure : Combines tert-butyl ester and chloro-substituted aniline.
  • Activity : Exhibits anticonvulsant properties with an ED₅₀ of 106.34 mg/kg in mice. The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .
  • Comparison : this compound lacks the cyclohexenecarboxylate moiety, limiting direct biological activity but making it a versatile synthetic precursor .
This compound
  • Key Reactions: Suzuki-Miyaura coupling for biaryl synthesis. Buchwald-Hartwig amination to introduce amino groups .
  • Yield : Typical yields in cross-coupling reactions exceed 70% due to favorable steric and electronic profiles .
4'-tert-Butyl-[1,1'-biphenyl]-2-carbonitrile
  • Synthesis: Achieved via Ullmann coupling, with yields ~65%. The biphenyl system requires higher temperatures (120–150°C) compared to mono-aromatic analogs .

Physical and Spectral Properties

Compound Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR)
This compound 193.67 Not reported δ 7.96 (s, 1H, Ar-H), 1.42 (s, 9H, t-Bu)
2-Chlorobenzonitrile 137.57 45–47 δ 7.73 (d, J = 8.5 Hz, 1H), 7.55 (d, J = 2.0 Hz, 1H)
4-(tert-Butyl)-2-nitrobenzonitrile 204.23 Not reported Data unavailable in cited sources

Industrial and Environmental Relevance

  • This compound : Used in pharmaceutical synthesis (e.g., androgen receptor degraders) .

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